molecular formula C3H2N2O2S2 B12677306 Dihydro-6-thioxo-2H-1,3,5-thiadiazine-2,4(3H)-dione CAS No. 78476-44-5

Dihydro-6-thioxo-2H-1,3,5-thiadiazine-2,4(3H)-dione

Cat. No.: B12677306
CAS No.: 78476-44-5
M. Wt: 162.20 g/mol
InChI Key: KTCNKXGSWSEDQX-UHFFFAOYSA-N
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Description

Dihydro-6-thioxo-2H-1,3,5-thiadiazine-2,4(3H)-dione (CAS 78476-44-5) is a heterocyclic compound with the molecular formula C3H2N2O2S2 and a molecular weight of 162.19 g/mol . This compound is a valuable building block and intermediate in organic synthesis and pharmaceutical research, particularly for constructing complex heterocyclic systems like pyridazino-triazin-thiadiazines which are explored for their biological activities . Researchers can efficiently analyze this compound using reverse-phase (RP) HPLC methodology. A proven method utilizes a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid; for Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid . This method is scalable and can be adapted for pharmacokinetic studies or the preparative isolation of impurities . The compound has a density of approximately 1.821 g/cm³ . This product is intended for research and development purposes exclusively and is not classified as a medicinal or edible product. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

78476-44-5

Molecular Formula

C3H2N2O2S2

Molecular Weight

162.20 g/mol

IUPAC Name

6-sulfanylidene-1,3,5-thiadiazinane-2,4-dione

InChI

InChI=1S/C3H2N2O2S2/c6-1-4-2(7)9-3(8)5-1/h(H2,4,5,6,7,8)

InChI Key

KTCNKXGSWSEDQX-UHFFFAOYSA-N

Canonical SMILES

C1(=O)NC(=O)SC(=S)N1

Origin of Product

United States

Biological Activity

Dihydro-6-thioxo-2H-1,3,5-thiadiazine-2,4(3H)-dione (CAS Number: 78476-44-5) is a heterocyclic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications, particularly focusing on its antimicrobial, anticancer, and antiparasitic activities.

Chemical Structure and Properties

The molecular formula of this compound is C3H2N2O2SC_3H_2N_2O_2S with a molecular weight of approximately 162.19 g/mol. The compound features a thiadiazine ring structure, which is significant for its biological activity.

Synthesis

The synthesis of dihydro-6-thioxo-2H-1,3,5-thiadiazine derivatives typically involves cyclocondensation reactions. Various substituents can be introduced to modify its properties and enhance biological activity. For instance, the introduction of alkyl or halogen groups has been shown to influence the antimicrobial potency of the resulting compounds significantly .

Antimicrobial Activity

Dihydro-6-thioxo-2H-1,3,5-thiadiazine derivatives have demonstrated significant antimicrobial properties. In studies evaluating their effectiveness against various pathogens:

  • Staphylococcus aureus : The minimum inhibitory concentration (MIC) was found to be between 6.25–100 μg/mL with a minimum bactericidal concentration (MBC) ranging from 12.5–200 μg/mL .
PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus6.25–10012.5–200
Aspergillus nigerNot specifiedNot specified

The presence of the thio group in position 6 significantly enhances the cytotoxic action against certain bacterial strains and fungi .

Anticancer Activity

Research indicates that modifications to the thiadiazine structure can lead to compounds with anticancer properties. For instance:

  • Compounds with specific substituents have shown cytotoxic effects against various cancer cell lines at concentrations lower than 10 μmol/L .
  • A notable derivative containing a furfuryl moiety exhibited promising results as a candidate for future anticancer studies .

Antiparasitic Activity

Dihydro-6-thioxo derivatives have also been evaluated for their antiparasitic effects:

  • Some derivatives maintained efficacy against Trichomonas vaginalis, comparable to metronidazole at concentrations around 1 μg/mL .
Activity TypeEffective Concentration (μg/mL)
Anti-trichomonas1
Trypanosomicidal10–100

Case Studies

Several case studies highlight the biological activity of dihydro-6-thioxo derivatives:

  • Antimycobacterial Activity : A study reported that certain thiadiazine derivatives exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, outperforming standard treatments when tested in vitro .
  • Cytotoxicity Studies : In vitro tests on various human cancer cell lines indicated that certain structural modifications could enhance cytotoxicity and selectivity towards cancer cells while reducing toxicity to normal cells .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that dihydro-6-thioxo-2H-1,3,5-thiadiazine-2,4(3H)-dione exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics .
  • Anti-inflammatory Properties
    • The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
  • Anticancer Potential
    • Preliminary studies suggest that this compound may possess anticancer properties. It has shown promise in inhibiting cancer cell proliferation in certain types of tumors .

Analytical Chemistry Applications

  • High-Performance Liquid Chromatography (HPLC)
    • This compound can be effectively analyzed using reverse-phase HPLC techniques. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for the purification and identification of the compound in complex mixtures .

Materials Science Applications

  • Polymer Chemistry
    • The compound is being explored as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the development of materials with specific properties such as increased thermal stability and enhanced mechanical strength .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus strains; potential for antibiotic development .
Study 2Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro; implications for treating chronic inflammatory diseases .
Study 3HPLC AnalysisEstablished a robust method for quantifying the compound in pharmaceutical formulations; scalable for industrial applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents/Functional Groups Key Features
Dihydro-6-thioxo-2H-1,3,5-thiadiazine-2,4(3H)-dione 1,3,5-Thiadiazine 6-thioxo, 2,4-dione Sulfur-rich ring; dual ketone groups
Ammelide (Dihydro-6-imino-1,3,5-triazine-2,4(1H,3H)-dione) 1,3,5-Triazine 6-imino, 2,4-dione Nitrogen-rich ring; imino group
5-Iodopyrimidine-2,4(1H,3H)-dione derivatives Pyrimidine 5-iodo, 2,4-dione Halogen substitution; antibacterial
Thieno[3,2-e][1,4]diazepine-2,5-dione Thieno-diazepine Fused thiophene-diazepine Bicyclic system; dual ketone groups

Key Observations :

  • Electronic Effects : The thiadiazine core (target compound) has higher electron-withdrawing capacity due to sulfur atoms compared to triazines (Ammelide) or pyrimidines. This influences reactivity in substitution reactions .
  • Biological Activity : Pyrimidine-diones with iodine substituents (e.g., 7a, 7c) exhibit antibacterial activity against B. catarrhalis at 0.128 mg/mL, while the thiadiazine derivative’s activity may depend on sulfur-mediated enzyme interactions .
  • Synthetic Complexity: Bicyclic systems like thieno-diazepine-diones () require multi-step cyclization, whereas simpler diones (e.g., Ammelide) may form via direct condensation .

Preparation Methods

Classical Cyclization from Thiobarbituric Acid Derivatives

One of the primary routes to synthesize dihydro-6-thioxo-1,3,5-thiadiazine-2,4-dione derivatives involves the cyclization of thiobarbituric acid or its analogs with appropriate reagents such as hydrazonoyl halides or amines.

  • Reaction Conditions:

    • Thiobarbituric acid is reacted with aromatic amines and formaldehyde in dioxane under acidic conditions (HCl) at room temperature for several hours (4–10 h).
    • Alternatively, thiobarbituric acid reacts with hydrazonoyl halides in the presence of triethylamine in refluxing dioxane for 8–10 h, with hydrogen sulfide evolution indicating reaction progress.
  • Mechanism:

    • Initial formation of thiohydrazonate esters followed by Smiles-type rearrangement to thiohydrazides.
    • Subsequent cyclization yields the thiadiazine ring system.
  • Yields and Purification:

    • Yields range from moderate to high (typically 70–90%).
    • Products are isolated by filtration, recrystallization, or trituration and characterized by IR, NMR, and elemental analysis.

Multicomponent Reaction (MCR) Using 1-Azadienes and Carbon Disulfide

A modern and efficient approach involves a one-step multicomponent reaction of in situ-generated 1-azadienes with carbon disulfide to form 3,6-dihydro-2H-1,3-thiazine-2-thiones, closely related to the target compound.

  • Procedure:

    • 1-Azadienes are prepared via Horner-Wadsworth-Emmons-type reactions involving diethyl methylphosphonate and aldehydes.
    • Carbon disulfide is added at room temperature, and the reaction proceeds over 16 hours to yield the thiadiazine-2-thione ring.
  • Mechanistic Insights:

    • The reaction may proceed via a concerted hetero Diels-Alder mechanism or a stepwise nucleophilic addition forming nitrogen-carbon and carbon-sulfur bonds sequentially.
  • Advantages:

    • One-step synthesis from readily available starting materials.
    • Good yields (~68%) with minimal degradation over time.
    • Suitable for library synthesis of related compounds.

Cyclization via Reaction with Thiourea and Orthoformates

Another synthetic route involves the reaction of precursors such as hydrazine derivatives or triazine intermediates with thiourea or triethyl orthoformate under reflux conditions in solvents like acetic acid or DMF.

  • Example:

    • Reaction of hydrazine hydrate with vinyl-substituted triazine derivatives in refluxed ethanol followed by treatment with thiourea in boiling acetic acid yields fused thiadiazine derivatives.
  • Reaction Conditions:

    • Boiling acetic acid or DMF as solvent.
    • Reaction times vary from several hours to overnight.
  • Outcome:

    • Formation of fused thiadiazine ring systems with thioxo functionality.
    • Characterization by spectral methods confirms structure.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the efficiency and yield of thiadiazine derivatives synthesis.

  • Method:

    • Treatment of precursors such as triazolo-thiadiazine intermediates with oxalyl chloride or ethyl bromoacetate under microwave irradiation for a few minutes significantly increases yields (up to 90%).
  • Benefits:

    • Reduced reaction times (minutes vs. hours).
    • Higher isolated yields compared to conventional heating.
    • Cleaner reactions with less byproduct formation.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Key Notes References
Cyclization with amines & formaldehyde Thiobarbituric acid, aromatic amines, formaldehyde Room temp, dioxane, acidic (HCl), 4–10 h 70–90 Hydrogen sulfide evolution indicates progress; mild conditions
Multicomponent reaction (MCR) 1-Azadienes (from diethyl methylphosphonate + aldehydes), CS2 Room temp, THF, 16 h ~68 One-step, mild, scalable, minimal degradation
Reaction with thiourea & orthoformates Hydrazine derivatives, thiourea, triethyl orthoformate Boiling acetic acid or DMF, several hours Moderate Yields fused thiadiazine derivatives; reflux conditions
Microwave-assisted synthesis Triazolo-thiadiazine precursors Microwave irradiation, minutes 90+ Rapid, high yield, energy efficient

Detailed Research Findings and Notes

  • The classical cyclization method is well-established and provides reliable access to the thiadiazine core but requires longer reaction times and careful handling of hydrogen sulfide gas.

  • The multicomponent reaction using carbon disulfide is a novel and efficient approach that allows for rapid assembly of the thiadiazine ring with good yields and operational simplicity.

  • Microwave-assisted methods demonstrate the potential for green chemistry approaches by reducing reaction times and improving yields, which is advantageous for scale-up and industrial applications.

  • The choice of method depends on the desired substitution pattern, scale, and available starting materials. For example, fused thiadiazine derivatives require more complex precursors and reaction conditions involving thiourea and orthoformates.

  • Analytical characterization of products typically involves IR spectroscopy (noting C=O and C=S stretches), 1H NMR (to confirm ring protons and substituents), mass spectrometry, and elemental analysis to confirm purity and structure.

Q & A

Q. Q1. What are the recommended synthetic routes for Dihydro-6-thioxo-2H-1,3,5-thiadiazine-2,4(3H)-dione, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via aminomethylation of xanthane hydride derivatives. Key steps include:

  • Cyclocondensation : Reacting thiourea derivatives with carbonyl-containing reagents under acidic conditions (e.g., HCl catalysis) at 80–100°C for 6–8 hours .
  • Thiolation : Introducing the thioxo group via sulfurization agents like P₂S₅ in anhydrous toluene, refluxed for 12 hours .
  • Purification : Crystallization from ethanol/water mixtures yields >85% purity. Optimize stoichiometry (1:1.2 molar ratio of thiourea to carbonyl reagent) to minimize side products.

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy : Confirm the thioxo (C=S) stretch at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹ .
  • ¹H/¹³C NMR : Identify deshielded protons adjacent to sulfur (δ 3.5–4.5 ppm for CH₂ groups) and carbonyl carbons (δ 160–180 ppm) .
  • Mass Spectrometry : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiadiazine ring cleavage.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported spectral data for thiadiazine-dione derivatives?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. To address this:

  • Variable Temperature NMR : Perform experiments in DMSO-d₆ at 25–80°C to observe tautomeric shifts (e.g., thione-thiol equilibrium) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .
  • Cross-Validation : Combine XRD (for solid-state structure) with solution-phase spectroscopy to identify solvent-induced conformational changes .

Q. Q4. What experimental design principles apply to studying the environmental stability of this compound in aqueous systems?

Methodological Answer:

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 40°C. Monitor degradation via HPLC-UV (λ = 254 nm) and identify metabolites (e.g., oxidized sulfone derivatives) .
  • Photolysis : Expose solutions to UV light (λ = 300 nm) and analyze photoproducts using LC-MS/MS. Control for dissolved oxygen to differentiate oxidative vs. hydrolytic pathways .
  • Data Interpretation : Use pseudo-first-order kinetics to calculate half-lives and activation energies for degradation.

Q. Q5. How can salt formation improve the solubility and bioavailability of this compound for pharmacological studies?

Methodological Answer:

  • Counterion Selection : Screen organic (e.g., sodium, potassium) and inorganic (e.g., HCl, citrate) salts. Prioritize salts with >90% solubility in PBS (pH 7.4) .
  • Crystallography : Use single-crystal XRD to confirm salt structure and hydrogen-bonding networks. For example, carboxylic acid salts enhance stability via intermolecular H-bonds .
  • Bioavailability Testing : Compare logP values (via shake-flask method) and in vitro permeability (Caco-2 cell assays) between free base and salt forms .

Research Gaps and Recommendations

  • Mechanistic Studies : Elucidate the role of solvent polarity in tautomerization using combined NMR/MD simulations .
  • Ecotoxicology : Expand hydrolysis studies to soil matrices to assess leaching potential .
  • Functionalization : Explore regioselective substitutions (e.g., halogenation) to modulate bioactivity .

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